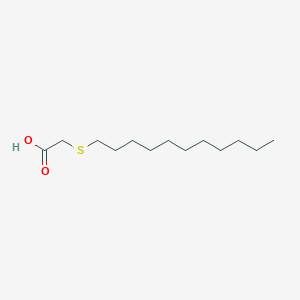

Ácido 3-tiatetradecanoico

Descripción general

Descripción

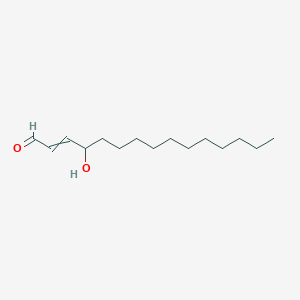

3-Thiatetradecanoic acid (3-thia TDA) is an analog of the 14-carbon saturated fatty acid myristic acid, wherein the C-3 carbon has been replaced by sulfur in a thioether linkage. When chronically administered to rats, 3-thia TDA acts as a peroxisome inducer (PPAR ligand), increases fatty acid oxidation, and lowers plasma lipid levels. Incorporation of 3-thia TDA into dietary regimens at 150 and 300 mg/kg in rats induces the formation of oleic acid via Δ9-desaturase, and dose-dependently increases Δ9-desaturase mRNA levels.

Aplicaciones Científicas De Investigación

Análogo del ácido mirístico

El ácido 3-tiatetradecanoico (3-thia TDA) es un análogo del ácido mirístico, un ácido graso saturado de 14 carbonos. En este compuesto, el carbono C-3 ha sido reemplazado por azufre en un enlace tioéter .

Inducente de peroxisomas

Cuando se administra de forma crónica a ratas, 3-thia TDA actúa como un inductor de peroxisomas . Los peroxisomas son componentes celulares esenciales involucrados en vías metabólicas clave, incluido el metabolismo de lípidos y los procesos de desintoxicación.

Ligando de PPAR

3-thia TDA es un ligando para los receptores activados por proliferadores de peroxisomas (PPAR) . Los PPAR son factores de transcripción que desempeñan papeles cruciales en el metabolismo de los ácidos grasos y la homeostasis energética .

Aumenta la oxidación de ácidos grasos

3-thia TDA aumenta la oxidación de ácidos grasos . Este proceso es crucial para la producción de energía en las células, particularmente durante los períodos de ayuno o ejercicio.

Reduce los niveles de lípidos plasmáticos

Se ha demostrado que 3-thia TDA reduce los niveles de lípidos plasmáticos . Esto podría ser potencialmente beneficioso en el manejo de afecciones asociadas con niveles altos de lípidos, como la enfermedad cardiovascular.

Induce la formación de ácido oleico

La incorporación de 3-thia TDA en regímenes dietéticos a 150 y 300 mg/kg en ratas induce la formación de ácido oleico a través de la Δ9-desaturasa, y aumenta de forma dependiente de la dosis los niveles de ARNm de Δ9-desaturasa . El ácido oleico es un ácido graso monoinsaturado que es importante para varias funciones biológicas.

Afecta la composición de ácidos grasos

La administración de 3-thia TDA puede afectar la composición de ácidos grasos en el plasma y el hígado al aumentar la cantidad de monoenos . Los monoenos son un tipo de ácido graso insaturado que incluye el ácido oleico.

Posibles aplicaciones terapéuticas

Dados sus efectos sobre el metabolismo de los lípidos y la activación de PPAR, 3-thia TDA puede tener posibles aplicaciones terapéuticas en afecciones como dislipidemia, enfermedades metabólicas y ciertos tipos de cáncer

Mecanismo De Acción

Target of Action

3-Thiatetradecanoic Acid primarily targets N-myristoyltransferase (NMT) and Peroxisome proliferator-activated receptors (PPARs) . NMT is involved in the metabolism of thiofatty acids , while PPARs are transcription factors involved in fatty acid metabolism and energy homeostasis .

Mode of Action

3-Thiatetradecanoic Acid acts as a substrate for NMT and an activator of PPARs . It interacts with these targets, leading to changes in the metabolism of thiofatty acids and the activation of PPARs .

Biochemical Pathways

The compound’s interaction with NMT and PPARs affects the metabolism of thiofatty acids and the activation of PPARs . This leads to changes in fatty acid metabolism and energy homeostasis .

Result of Action

When administered, 3-Thiatetradecanoic Acid acts as a peroxisome inducer, increases fatty acid oxidation, and lowers plasma lipid levels . It also induces the formation of oleic acid via Δ9-desaturase, and dose-dependently increases Δ9-desaturase mRNA levels .

Análisis Bioquímico

Biochemical Properties

3-Thiatetradecanoic Acid is known to interact with various enzymes and proteins. It acts as a peroxisome inducer (PPAR ligand), increases fatty acid oxidation, and lowers plasma lipid levels . This suggests that 3-Thiatetradecanoic Acid plays a significant role in biochemical reactions, particularly those involving lipid metabolism.

Cellular Effects

The effects of 3-Thiatetradecanoic Acid on cells are primarily related to its role in fatty acid metabolism. By acting as a PPAR ligand, 3-Thiatetradecanoic Acid can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Thiatetradecanoic Acid exerts its effects through binding interactions with biomolecules and changes in gene expression. As a PPAR ligand, it can bind to PPAR receptors, leading to the activation or inhibition of enzymes involved in fatty acid metabolism .

Metabolic Pathways

3-Thiatetradecanoic Acid is involved in fatty acid metabolism, acting as a PPAR ligand . This suggests that it interacts with enzymes and cofactors involved in this metabolic pathway, potentially affecting metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

2-undecylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-10-11-16-12-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSSKBQAJULWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047545 | |

| Record name | 3-Thiatetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116296-31-2 | |

| Record name | 2-(Undecylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116296-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiatetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)

![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)